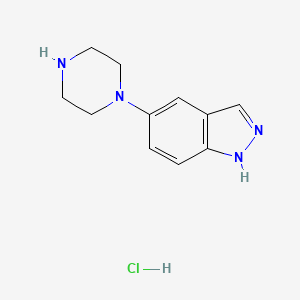![molecular formula C9H8BrN3O2 B13671469 Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13671469.png)
Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a chemical compound with the molecular formula C8H6BrN3O2. It is a member of the triazolopyridine family, which is known for its diverse biological activities and applications in various fields of research .
Méthodes De Préparation
The synthesis of Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate typically involves the reaction of 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine with methyl chloroformate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate can be compared with other similar compounds such as:
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine: Lacks the ester group, leading to different chemical properties and applications.
Methyl 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate: Similar structure but may have different biological activities due to slight variations in the molecular framework.
Propriétés
Formule moléculaire |
C9H8BrN3O2 |
|---|---|
Poids moléculaire |
270.08 g/mol |
Nom IUPAC |
methyl 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-5-11-12-8-7(9(14)15-2)3-6(10)4-13(5)8/h3-4H,1-2H3 |
Clé InChI |
YLNVZKAHKWAMIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C2N1C=C(C=C2C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B13671389.png)
![3-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13671395.png)



![2-Chloro-6-methoxybenzo[d]thiazol-7-amine](/img/structure/B13671421.png)








